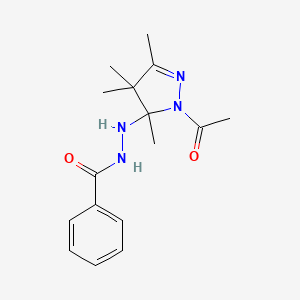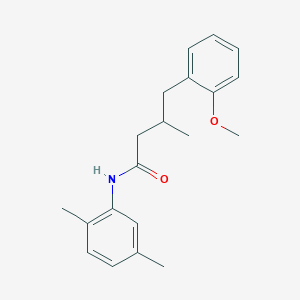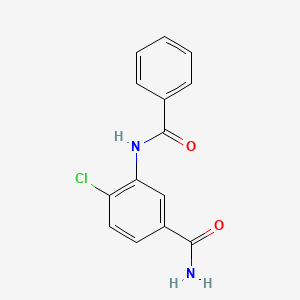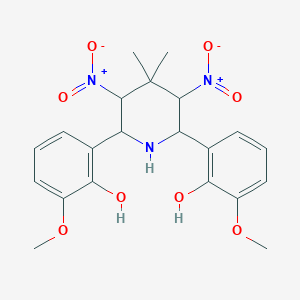
5-methoxy-2-(4-methyl-1-piperazinyl)-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methoxy-2-(4-methyl-1-piperazinyl)-4-(1-methyl-1H-pyrazol-5-yl)pyrimidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, biochemistry, and pharmacology. This compound is commonly referred to as MPP+ and is known for its ability to selectively damage dopaminergic neurons in the brain.
Mécanisme D'action
MPP+ selectively damages dopaminergic neurons in the brain by inhibiting mitochondrial complex I, which leads to a decrease in ATP production and an increase in oxidative stress. This ultimately results in the death of dopaminergic neurons and the development of Parkinson's disease-like symptoms.
Biochemical and Physiological Effects:
MPP+ has been shown to induce significant biochemical and physiological effects in various experimental models. These effects include oxidative stress, mitochondrial dysfunction, and the activation of various cell death pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MPP+ in lab experiments is its specificity for dopaminergic neurons, which makes it a useful tool for studying the mechanisms of Parkinson's disease. However, one of the limitations of using MPP+ is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for research on MPP+. One area of interest is the development of new drugs that can selectively target dopaminergic neurons without causing toxicity. Another area of interest is the use of MPP+ as a tool for studying the mechanisms of other neurological disorders such as Alzheimer's disease and Huntington's disease. Additionally, the development of new methods for synthesizing MPP+ could lead to the discovery of new compounds with similar properties.
Méthodes De Synthèse
The synthesis of MPP+ involves the reaction of 4-methyl-1-piperazine and 1-methyl-1H-pyrazol-5-amine with 5-bromo-2-methoxypyrimidine in the presence of a palladium catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
MPP+ has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of MPP+ is in the field of neurotoxicology, where it is used to selectively damage dopaminergic neurons in the brain. This makes it a useful tool for studying the mechanisms of Parkinson's disease and other neurological disorders.
Propriétés
IUPAC Name |
5-methoxy-2-(4-methylpiperazin-1-yl)-4-(2-methylpyrazol-3-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O/c1-18-6-8-20(9-7-18)14-15-10-12(21-3)13(17-14)11-4-5-16-19(11)2/h4-5,10H,6-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDIAMMWIOPKRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=C(C(=N2)C3=CC=NN3C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2-(4-methylpiperazin-1-yl)-4-(2-methylpyrazol-3-yl)pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-bromophenyl)-3-[(3-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5217582.png)
![3-{[(cyclopentylmethyl)amino]methyl}-N,N-diethyl-2-pyridinamine](/img/structure/B5217585.png)
![(2R*,6S*)-2,6-dimethyl-4-(1-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}-4-piperidinyl)morpholine](/img/structure/B5217590.png)
![3-fluoro-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5217593.png)
![4-{[2-(5-chloro-2-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl benzoate](/img/structure/B5217597.png)

![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(1-piperidinylsulfonyl)phenyl]glycinamide](/img/structure/B5217620.png)
![4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(2-methoxybenzyl)benzamide](/img/structure/B5217633.png)


![5-[(4-bromo-2-thienyl)methylene]-3-phenyl-2,4-imidazolidinedione](/img/structure/B5217663.png)
![3,4-dichloro-N-{2-[4-ethyl-5-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B5217671.png)

